molecular formula C6H7F4NO4 B2762282 Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate CAS No. 326879-67-8

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate

Cat. No.: B2762282
CAS No.: 326879-67-8
M. Wt: 233.119
InChI Key: DNTHFIRHWBBQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate” is a chemical compound with the molecular formula C6H7F4NO4 . It is a complex organic compound that contains fluorine atoms.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C6H7F4NO4. It contains six carbon atoms, seven hydrogen atoms, four fluorine atoms, one nitrogen atom, and four oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied for their behavior in cycloaddition and cyclocondensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For instance, the presence of fluorine atoms in the compound could influence its reactivity and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the current resources .

Scientific Research Applications

Fluorination Techniques
In the realm of organic chemistry, the fluorination of compounds is a significant area of study. The use of difluorobis(fluoroxy)methane (BDM) as an electrophilic fluorinating agent has been explored, showing high regioselectivity in the fluorination of 1,3-dicarbonyls such as diketones and ketoesters. This method offers a cleaner alternative to direct fluorination techniques, which often result in less pure products due to radical fluorination byproducts. This application is crucial for the synthesis of fluorinated organic compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Bailey et al., 2002).

Antifungal Activity
Recent studies have synthesized novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides from α-hydroxyacetamide, showing moderate antifungal activity. This research opens the door to new antifungal agents that could be further developed and optimized for use in combating fungal infections (Yang et al., 2017).

Organotin(IV) Complexes as Anticancer Drugs
Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their anticancer properties. These complexes have been tested against various human tumor cell lines, showing promising results as potential anticancer drugs. The synthesis and structural characterization of these complexes contribute to the ongoing search for new therapeutic agents in oncology (Basu Baul et al., 2009).

Biotransformation of Fluorocarbons
The biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with low global warming potential, was studied in rats and mice. Metabolites were identified, providing insight into the metabolic pathways and potential environmental and health impacts of this and similar compounds. Understanding the biotransformation of fluorocarbons is crucial for assessing their safety and environmental impact (Schuster et al., 2008).

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F4NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTHFIRHWBBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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